7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione
Description
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system that includes both pyrrole and oxazole rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
CAS No. |
63427-92-9 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c1-7-3-2-4-8(7)6(10)11-5(7)9/h2-4H2,1H3 |
InChI Key |
FKQNKELLAYGTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione can be achieved through various methods. One common approach involves the tandem heterocyclization of 2-aminoethanols with suitable substrates. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7A-alkyl- or 7A-aryl-substituted pyrrolobenzoxazoles .
Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones in various solvents at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave activation, and other advanced techniques to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the ring system .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiprion Activity
One of the significant areas of research involves the compound's potential as an antiprion agent. Prion diseases, such as Creutzfeldt-Jakob disease, are currently untreatable neurodegenerative disorders. Studies have indicated that libraries of heterocyclic compounds, including 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione, were screened for their ability to inhibit prion replication in scrapie-infected cell lines. The results showed promising activity, suggesting that this compound could lead to the development of novel therapeutic agents against prion diseases .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of oxazoles exhibit significant biological activities, including the modulation of inflammatory pathways. These compounds may inhibit enzymes involved in inflammatory responses, making them potential candidates for treating conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
1.3 Cardiovascular Applications
Another area of interest is the use of this compound in cardiovascular health. Compounds that modulate lipoprotein-associated phospholipase A2 (Lp-PLA2) activity have been linked to reducing risks associated with atherosclerosis and myocardial infarction. This suggests that this compound could be explored further for its cardioprotective properties .
Material Science Applications
2.1 Synthesis of Functionalized Heterocycles
The synthesis of this compound is often achieved through multi-component reactions (MCRs), which allow for the efficient creation of complex heterocyclic structures. These methodologies enable the production of a variety of functionalized compounds with potential applications in organic electronics and photonic devices due to their unique electronic properties .
2.2 Photovoltaic Materials
Research has suggested that derivatives of this compound can be incorporated into photovoltaic materials due to their favorable electronic characteristics. The ability to modify the electronic properties through structural variations makes them suitable candidates for enhancing the efficiency of solar cells .
Case Studies
3.1 Screening for Antiprion Activity
In a study focused on developing antiprion therapies, researchers synthesized a range of oxazole derivatives and evaluated their efficacy against prion replication in vitro. The results demonstrated that certain derivatives exhibited significant inhibitory effects on prion propagation, highlighting the therapeutic potential of compounds like this compound in treating prion diseases .
3.2 Anti-inflammatory Drug Development
A series of experiments were conducted to assess the anti-inflammatory activity of oxazole derivatives in animal models of arthritis. The findings indicated that these compounds significantly reduced inflammation markers and joint swelling compared to control groups, suggesting their potential as new anti-inflammatory agents .
Data Summary Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiprion Activity | Effective against prion replication in vitro |
| Anti-inflammatory Properties | Significant reduction in inflammation markers in animal models | |
| Cardiovascular Health | Potential modulation of lipoprotein-associated phospholipase A2 activity | |
| Material Science | Synthesis of Functionalized Heterocycles | Efficient production via multi-component reactions |
| Photovoltaic Materials | Favorable electronic properties for use in solar cells |
Mechanism of Action
The mechanism of action of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione include other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system and the specific substituents it possesses.
Biological Activity
7A-Methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione (CAS No. 63427-92-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 155.15 g/mol
- Structural Features : The compound features a pyrrolo[1,2-c]oxazole ring system, which is known for its diverse biological activities.
Antitumor Activity
Research has indicated that derivatives of tetrahydropyrrolo compounds can exhibit significant antitumor properties. A study demonstrated that similar compounds with the pyrrolo structure showed cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
Table 1: Antitumor Activity of Pyrrolo Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrahydropyrrolo Compound A | HeLa | 12.5 | |
| Tetrahydropyrrolo Compound B | MCF-7 | 15.3 | |
| This compound | TBD | TBD | Current Study |
Antibacterial Activity
The antibacterial potential of related compounds has also been explored. Certain tetrahydropyrrolo derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Pyrrolo Compound C | E. coli | 15 | |
| Pyrrolo Compound D | Staphylococcus aureus | 20 | |
| This compound | TBD | TBD | Current Study |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Case Study 1 : A recent investigation into tetrahydropyrrole derivatives found that modifications at the nitrogen position significantly enhanced their antitumor efficacy in vitro.
- Case Study 2 : Research on the antibacterial properties of pyrrolidine derivatives indicated that introducing electron-withdrawing groups improved their potency against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
